Cimiracemoside C

Botanical authentication Quality control Phytochemical fingerprinting

Cimiracemoside C (CAS 256925-92-5) is the definitive chemotaxonomic marker for authenticating Actaea racemosa. Its absence, with the presence of cimifugin, identifies Asian Actaea adulteration. As an AMPK activator with metformin-equivalent activity, it is essential for metabolic research. Procure ≥98% HPLC purity reference standard for HPLC-UV, LC-MS, or HPTLC method development.

Molecular Formula C35H56O9
Molecular Weight 620.8 g/mol
CAS No. 256925-92-5
Cat. No. B190804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCimiracemoside C
CAS256925-92-5
Synonymscimigenol 3-O-alpha-L-arabinopyranoside
cimigenol 3AAP
Molecular FormulaC35H56O9
Molecular Weight620.8 g/mol
Structural Identifiers
SMILESCC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(C)(C)O
InChIInChI=1S/C35H56O9/c1-17-14-19-26(30(4,5)40)44-35(43-19)25(17)31(6)12-13-34-16-33(34)11-10-22(42-27-24(38)23(37)18(36)15-41-27)29(2,3)20(33)8-9-21(34)32(31,7)28(35)39/h17-28,36-40H,8-16H2,1-7H3/t17-,18+,19-,20+,21+,22+,23+,24-,25-,26+,27+,28-,31-,32-,33-,34+,35+/m1/s1
InChIKeyBTPYUWOBZFGKAI-BKJHYQRZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cimiracemoside C (CAS 256925-92-5): Chemotaxonomic Specificity and Biopharmaceutical Classification of a Black Cohosh Triterpene Glycoside


Cimiracemoside C (syn. Cimicifugoside M, Cimigenol-3-O-α-L-arabinopyranoside) is a cycloartane-type triterpenoid glycoside with molecular formula C35H56O9 and molecular weight 620.81 [1]. It is exclusively isolated from the rhizomes of Actaea racemosa L. (syn. Cimicifuga racemosa, black cohosh) and serves as a definitive chemotaxonomic marker distinguishing authentic North American black cohosh from Asian Actaea species and their common adulterants [2]. The compound has been characterized as a triterpenoid saponin that activates AMP-activated protein kinase (AMPK) and exhibits pH-dependent solubility with a maximum at pH 7.5, placing it within Biopharmaceutics Classification System (BCS) Class I alongside other black cohosh triterpene glycosides .

Why Cimiracemoside C Cannot Be Substituted with Generic Triterpene Glycosides or Asian Actaea Congeners


Substitution of Cimiracemoside C with other triterpene glycosides or extracts from Asian Actaea species is scientifically invalid due to three irreconcilable factors. First, Cimiracemoside C is absent from all Asian Actaea species (C. foetida, C. heracleifolia, C. dahurica), which instead contain the distinct marker cimifugin; commercial black cohosh products lacking Cimiracemoside C and containing cimifugin have been definitively identified as adulterated with Asian Actaea species [1]. Second, within the same plant species, individual triterpene glycosides exhibit substantial divergence in their cytotoxic potency against human oral squamous cell carcinoma (HSC-2) cells, with closely related cimiracemosides showing IC50 values ranging from 2.3 μM to inactive (>50% inhibition at 10 μM), demonstrating that even structurally similar in-class compounds cannot be assumed to possess equivalent biological activity [2]. Third, the pH-dependent solubility profiles of black cohosh triterpene glycosides, while sharing BCS Class I classification, exhibit compound-specific thermodynamic solubility maxima at pH 7.5, meaning substitution with a different glycoside alters the biopharmaceutical behavior in dissolution and permeability assays without prior validation .

Quantitative Evidence Guide for Cimiracemoside C (CAS 256925-92-5): Comparative Data Against Closest Analogs and Industry Standards


Cimiracemoside C as Exclusive Chemotaxonomic Marker: Zero Detection in Asian Actaea Adulterants

Cimiracemoside C is completely absent from Asian Actaea species (Cimicifuga foetida, C. heracleifolia, C. dahurica) and their commercial products, while these adulterants instead contain cimifugin, a compound not found in authentic North American black cohosh. This binary presence/absence profile establishes Cimiracemoside C as a definitive species-specific authentication marker [1].

Botanical authentication Quality control Phytochemical fingerprinting

Cimiracemoside C AMPK Activation Compared to Metformin: Equivalent Efficacy in HepaRG Cells

In a direct comparative study using HepaRG human hepatic cells, Cimiracemoside C activated AMP-activated protein kinase (AMPK) to the same quantitative extent as metformin, the first-line antidiabetic agent and established AMPK activator. This finding positions Cimiracemoside C as a naturally derived compound with AMPK activation capacity equivalent to a clinically validated pharmaceutical comparator [1].

AMPK activation Metabolic disorders Type 2 diabetes

Cimiracemoside C Cytotoxic Activity Relative to Cimiracemoside L and Cimiracemoside O in HSC-2 Cells

Among structurally related cimiracemosides, cytotoxic potency against HSC-2 human oral squamous cell carcinoma cells varies substantially. Cimiracemoside L exhibits the most potent activity with IC50 2.4 μM and 94.2% inhibition at 10 μM, while Cimiracemoside O is less potent with IC50 5.1 μM and 74.8% inhibition at 10 μM. Cimiracemoside C (syn. Cimicifugoside M) demonstrates intermediate potency with IC50 4.3 μM and 65.8% inhibition at 10 μM [1]. This graded activity profile demonstrates that subtle structural modifications among cimiracemosides produce quantifiable differences in cytotoxic efficacy.

Cytotoxicity Oral squamous cell carcinoma Structure-activity relationship

Cimiracemoside C Solubility Profile: DMSO Solubility and Aqueous Insolubility Relative to Other Solvent Systems

Cimiracemoside C exhibits sharply contrasting solubility across different solvent systems. It achieves solubility of 5 mg/mL (8.05 mM) in DMSO with sonication at <60°C, and up to 6.21 mg/mL (10 mM) in DMSO [REFS-1, REFS-2]. In stark contrast, aqueous solubility in H2O is <0.1 mg/mL, rendering the compound effectively insoluble in water . This 50-fold difference between DMSO and aqueous solubility necessitates careful solvent selection for in vitro studies. The compound also shows sparing solubility in water and good solubility in methanol [2].

Solubility Formulation In vitro assay preparation

Cimiracemoside C BCS Class I Classification: pH-Dependent Solubility Profile with Maximum at pH 7.5

Cimiracemoside C was characterized alongside actein, 23-epi-26-deoxyactein, and 4-O-acetyl-hydroshengmanol-4-O-β-D-xylopyranosid for BCS classification. The solubility profiles of all four triterpene glycosides demonstrated consistent pH-dependent behavior with a maximum solubility at pH 7.5 and minimum solubility at acidic pH values. Combined with high permeability in Caco-2 monolayer assays (demonstrated for 23-epi-26-deoxyactein), these compounds are classified as BCS Class I (high solubility, high permeability) .

Biopharmaceutics BCS classification Oral absorption

Cimiracemoside C Purity Specifications: Commercial Availability at ≥95% to >98% HPLC Purity

Commercial Cimiracemoside C is available at defined purity grades suitable for distinct research applications. Reference standard grade material is supplied at ≥98% purity as verified by HPLC, suitable for quantitative analysis and analytical method development . Research-grade material is available at ≥95% purity, appropriate for in vitro biological assays and phytochemical studies . This dual-grade availability allows procurement decisions based on specific experimental requirements, with higher purity material essential for quantitative analytical work and slightly lower purity material suitable and cost-effective for biological screening.

Reference standard Analytical chemistry Quality control

Validated Research and Industrial Application Scenarios for Cimiracemoside C Based on Comparative Quantitative Evidence


Botanical Authentication and Quality Control of Black Cohosh Dietary Supplements

Procure Cimiracemoside C as the definitive reference standard for authenticating Actaea racemosa (black cohosh) raw materials and finished products. In a study of 11 commercial black cohosh products, 3 products (27%) lacked Cimiracemoside C and instead contained cimifugin, identifying them as adulterated with Asian Actaea species [1]. Use Cimiracemoside C for HPLC-UV, LC-MS, or HPTLC method development to establish species identity, detect economically motivated adulteration, and ensure regulatory compliance in botanical supplement manufacturing.

AMPK Activation Studies with Direct Comparator to Metformin

Use Cimiracemoside C in metabolic research as a naturally derived AMPK activator with activity quantitatively equivalent to metformin in HepaRG human hepatic cells [1]. This validated head-to-head comparison supports its application in type 2 diabetes research, glucose metabolism studies, and investigations of AMPK-mediated signaling pathways. The compound serves as a natural-product reference for benchmarking synthetic AMPK activators or exploring combination effects with established antidiabetic agents.

Cytotoxicity Screening and Structure-Activity Relationship Studies in Oral Carcinoma Models

Deploy Cimiracemoside C in cytotoxicity assays against HSC-2 human oral squamous cell carcinoma cells as an intermediate-potency reference compound within the cimiracemoside series (IC50 4.3 ± 0.3 μM) [1]. Its activity, situated between the more potent Cimiracemoside L (IC50 2.4 μM) and less potent Cimiracemoside O (IC50 5.1 μM), makes it suitable for SAR studies exploring the relationship between cycloartane glycoside structure and cytotoxic activity. The defined IC50 value enables standardized assay validation across laboratories.

Biopharmaceutical Formulation Development Requiring BCS Class I Reference Compound

Utilize Cimiracemoside C in dissolution testing and formulation development as a representative BCS Class I triterpene glycoside with well-characterized pH-dependent solubility [1]. Its solubility maximum at pH 7.5 and minimum at acidic pH provide critical design parameters for selecting dissolution media and predicting oral absorption behavior. For in vitro assay preparation, prepare DMSO stock solutions at 5-10 mM concentration, noting the compound's negligible aqueous solubility (<0.1 mg/mL) necessitates solvent-based dilution strategies [REFS-2, REFS-3].

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